tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate
Overview
Description
tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated benzene derivatives.
Attachment of the Iodopropyl Group: The iodopropyl group is typically introduced through an alkylation reaction using an iodopropane derivative.
Esterification: The final step involves the esterification of the piperidinecarboxylate with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodopropyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes and pathways.
Medicine
In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-bromopropyl)-1-piperidinecarboxylate
- tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-chloropropyl)-1-piperidinecarboxylate
- tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-fluoropropyl)-1-piperidinecarboxylate
Uniqueness
The uniqueness of tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the iodopropyl group, in particular, may confer unique properties compared to its brominated, chlorinated, or fluorinated analogs.
Properties
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2INO2/c1-18(2,3)25-17(24)23-11-5-9-19(13-23,8-4-10-22)14-6-7-15(20)16(21)12-14/h6-7,12H,4-5,8-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDZCVRSWNMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCCI)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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